molecular formula C14H11N B188489 2-(2-Phenylethynyl)aniline CAS No. 13141-38-3

2-(2-Phenylethynyl)aniline

Cat. No.: B188489
CAS No.: 13141-38-3
M. Wt: 193.24 g/mol
InChI Key: BZDTZZOSIAUOBS-UHFFFAOYSA-N
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Description

2-(2-Phenylethynyl)aniline is an organic compound with the molecular formula C₁₄H₁₁N It is characterized by the presence of a phenylethynyl group attached to the aniline moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been shown that this compound can undergo intramolecular hydroamination catalyzed by gold nanoparticles

Molecular Mechanism

It has been suggested that the compound may undergo a reaction with acetone in the presence of an iridium catalyst to yield a vinyl indole derivative . This suggests that 2-(2-Phenylethynyl)aniline may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It has been reported that this compound can emit terahertz radiation when it forms a hydrogen-bonded single molecular crystal

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylethynyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with phenylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. The general reaction scheme is as follows:

2-Iodoaniline+PhenylacetylenePd catalyst, BaseThis compound\text{2-Iodoaniline} + \text{Phenylacetylene} \xrightarrow{\text{Pd catalyst, Base}} \text{this compound} 2-Iodoaniline+PhenylacetylenePd catalyst, Base​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Phenylethynyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylethynyl)aniline
  • 2-(Phenylethynyl)phenylamine
  • 2-(Phenylethynyl)benzenamine

Comparison

2-(2-Phenylethynyl)aniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it exhibits distinct behavior in hydroamination and carbon dioxide incorporation reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDTZZOSIAUOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13141-38-3
Record name 2-(2-phenylethynyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical transformation that 2-(2-Phenylethynyl)aniline undergoes in the presence of transition metal catalysts?

A1: this compound readily undergoes intramolecular hydroamination in the presence of various transition metal catalysts, primarily rhodium and iridium complexes. [, , , ] This reaction leads to the formation of 2-phenylindole as the major product. [, , ]

Q2: How does the choice of catalyst system impact the efficiency of this compound hydroamination?

A2: The research demonstrates that both the metal center and the ligands significantly influence catalytic activity. For instance, rhodium(I) and iridium(I) complexes with weakly coordinating counter-ions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BAr(F)24) exhibit higher activity compared to their counterparts with BPh4- counter-ions. [] Additionally, in situ generated catalysts from [Rh(CO)2Cl]2 with bis(2,4,6-trimethylphenylimino)acenapthene (mesBIAN) and NaBF4 proved highly effective. []

Q3: Are there alternative reaction pathways observed for this compound besides the typical hydroamination to 2-phenylindole?

A3: Yes, in the presence of [IrCp*Cl2]2 and acetone, this compound undergoes a tandem reaction sequence involving imine formation and cycloisomerisation. [] This pathway leads to the formation of an unusual N-vinylindole derivative instead of the expected 2-phenylindole. []

Q4: How do researchers screen and analyze the catalytic performance of various metal complexes for this reaction?

A4: High throughput screening methods, coupled with UV-Vis spectroscopy and advanced data analysis techniques like Parallel Factor Analysis (PARAFAC), allow for rapid evaluation of catalyst libraries. [] This approach enables researchers to identify promising catalyst candidates by monitoring the reaction progress and quantifying product formation over time. []

Q5: Can you provide an example of a highly active catalyst system for the hydroamination of this compound and its performance?

A5: The complex formed in situ from [Rh(CO)ClmesBIAN] and AgBF4, used at a loading of 5 mol%, was found to be exceptionally active, achieving complete conversion of this compound to 2-phenylindole within 12 minutes at 50 °C. [] This highlights the significant impact of catalyst selection on reaction rate and efficiency.

Q6: Beyond traditional catalyst systems, are there alternative approaches for promoting the cyclization of this compound?

A6: Research indicates that gold nanoparticles can also catalyze the intramolecular cyclization of this compound. [] This highlights the potential for exploring heterogeneous catalytic systems for this transformation.

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